5- vs. 6-Position Regioisomeric Identity
The 5-substituted indazole regioisomer (CAS 885272-64-0; PubChem CID 53408056) differs from the 6-substituted analog (CAS 885272-24-2; PubChem CID 53408350) solely by the attachment point of the 3,6-dihydro-2H-thiopyran ring to the indazole core [1]. This positional difference generates distinct InChIKeys (NAKAXAUMSDWBPD-UHFFFAOYSA-N vs. XFTAWMONOKNQNM-UHFFFAOYSA-N) and is predicted to alter the vector of the thiopyran ring within kinase ATP-binding sites [2]. The 6-regioisomer has been reported to exhibit inhibitory activity against JAK2 and PI3Kγ kinases, whereas no peer-reviewed kinase activity data are currently available for the 5-regioisomer [3].
| Evidence Dimension | Regioisomeric position of dihydrothiopyran substituent on indazole |
|---|---|
| Target Compound Data | 5-position substitution (CAS 885272-64-0); InChIKey NAKAXAUMSDWBPD-UHFFFAOYSA-N |
| Comparator Or Baseline | 6-position substitution (CAS 885272-24-2); InChIKey XFTAWMONOKNQNM-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric shift from 5- to 6-position; distinct topological and electrostatic profiles as evidenced by unique InChIKeys |
| Conditions | Structural identity verified by InChIKey and SMILES comparison via PubChem records |
Why This Matters
Procuring the correct regioisomer is essential for SAR reproducibility; the 5- and 6-substituted indazoles are not interchangeable and are expected to exhibit divergent kinase inhibition profiles.
- [1] PubChem CID 53408056 (5-isomer) and CID 53408350 (6-isomer), structural identity records. National Center for Biotechnology Information (2026). View Source
- [2] US Patent Application US20090203690A1, '5-Substituted Indazoles as Kinase Inhibitors,' AbbVie Inc., published 2009-08-13. Establishes the 5-heteroaryl indazole pharmacophore as a privileged kinase inhibitor scaffold. View Source
- [3] Kuujia, CAS 885272-24-2 product page: reports preliminary in vitro inhibition of JAK2 and PI3Kγ by the 6-regioisomer (vendor technical note, not peer-reviewed). View Source
